Boc-2-benzylpyridin-3-ylcarbamate
Description
Boc-2-benzylpyridin-3-ylcarbamate is a pyridine-derived compound featuring a benzyl group at the 2-position of the pyridine ring and a Boc (tert-butoxycarbonyl)-protected carbamate group at the 3-position. This compound is primarily utilized in organic synthesis, particularly as an intermediate for constructing complex molecules, such as pharmaceuticals and agrochemicals. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic reactions .
Properties
CAS No. |
1260810-99-8 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
tert-butyl N-(2-benzylpyridin-3-yl)oxycarbonylcarbamate |
InChI |
InChI=1S/C18H20N2O4/c1-18(2,3)24-17(22)20-16(21)23-15-10-7-11-19-14(15)12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,20,21,22) |
InChI Key |
WKOUJAJBDIMBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)OC1=C(N=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Boc Protection Using Boc2O and Catalysts
- Procedure : 2-bromopyridin-3-amine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) under reflux conditions.
- Reaction Conditions : Reflux for 3 hours in THF with DMAP, followed by addition of potassium carbonate and methanol, stirring at reflux for another 3 hours.
- Yield : Approximately 50.7% yield of tert-butyl 2-bromopyridin-3-ylcarbamate.
- Purification : Silica gel column chromatography using hexanes/ethyl acetate mixtures.
- Characterization : 1H NMR confirms the Boc protection with characteristic tert-butyl singlet at ~1.55 ppm.
Boc Protection via Lithium Bis(trimethylsilyl)amide (LiHMDS) Base
- Procedure : 2-bromopyridin-3-amine is treated with lithium bis(trimethylsilyl)amide in THF at 0 °C, followed by addition of Boc2O at room temperature.
- Reaction Conditions : 0 °C for 30 min, then room temperature for 1.5 hours.
- Yield : Around 62% yield of tert-butyl 2-bromopyridin-3-ylcarbamate.
- Workup : Acid quench with 0.1 M HCl, extraction, drying, and purification by column chromatography.
- Advantages : Mild temperature control and good yield with clean reaction profile.
Introduction of the Benzyl Group at the 2-Position
The benzyl substituent at the 2-position of the pyridine ring can be introduced by:
Ruthenium-Catalyzed Direct sp3 Arylation
- Catalyst System : Ruthenium complexes with phosphine ligands.
- Substrate : Benzylic amines bearing 3-substituted pyridine directing groups.
- Reaction Conditions : Heating at 130–140 °C in dry toluene or pinacolone for 16–36 hours under inert atmosphere.
- Mechanism : Direct C–H activation at the benzylic position facilitated by coordination of the 3-substituted pyridine directing group to the ruthenium catalyst.
- Outcome : High selectivity for benzylic arylation with good yields.
- Significance : The presence of a substituent at the 3-position of the pyridine ring enhances the proximity of the benzylic CH2 group to the metal center, improving reaction efficiency.
Palladium-Catalyzed Cross-Coupling (Suzuki-Type)
- Catalyst System : Pd(OAc)2 with BINAP ligand.
- Reagents : Benzylic amines and arylboronates.
- Reaction Conditions : Heating at 130 °C for 16 hours in toluene under argon.
- Workup : Filtration, solvent removal, and purification by flash chromatography.
- Yields : Typically moderate to high, depending on substrate scope.
- Notes : This method allows installation of benzyl groups via arylboronate coupling, useful for diverse functionalizations.
Additional Functionalization Steps
Formylation of Boc-Protected Pyridine
- Reagents : n-Butyllithium (n-BuLi) at −78 °C followed by addition of N-formylpiperidine.
- Purpose : To introduce formyl group at the 2-position as an intermediate for further benzylation.
- Yield : Approximately 65% for tert-butyl 2-formylpyridin-3-ylcarbamate.
- Workup : Acid quench, extraction, drying, and chromatography.
Conversion of 2-Bromonicotinic Acid to Boc-Protected Carbamate
- Reagents : Diphenylphosphoryl azide in tert-butanol at 80 °C.
- Yield : High yield (~99%) of (2-bromo-pyridin-3-yl)-carbamic acid tert-butyl ester.
- Significance : Provides a key intermediate for further substitution reactions.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents / Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Bromopyridin-3-amine | Boc2O, DMAP, K2CO3, MeOH | THF, reflux 3h + reflux 3h | 50.7 | Boc protection via catalytic method |
| 2 | 2-Bromopyridin-3-amine | LiHMDS, Boc2O | THF, 0 °C 0.5h + rt 1.5h | 62 | Boc protection via strong base method |
| 3 | Boc-protected 2-bromopyridine | n-BuLi, N-formylpiperidine | −78 °C, 1h | 65 | Formylation intermediate |
| 4 | 2-Bromonicotinic acid | Diphenylphosphoryl azide, t-BuOH | 80 °C, 3h | 99 | Preparation of Boc-protected carbamate |
| 5 | Boc-protected pyridin-3-ylamine | Ru catalyst, arylboronates | 130–140 °C, 16–36h | Variable | Direct sp3 arylation for benzyl introduction |
| 6 | Benzylic amine + arylboronate | Pd(OAc)2, BINAP | 130 °C, 16h | Moderate | Pd-catalyzed cross-coupling benzylation |
Mechanistic and Practical Considerations
- The choice of catalyst (Ru vs. Pd) and reaction conditions (temperature, solvent, time) critically influence the efficiency of benzyl group installation.
- The 3-substituted pyridine directing group plays a crucial role in facilitating C–H activation by bringing the benzylic position into proximity with the metal center.
- Boc protection is typically performed under mild to moderate conditions to avoid decomposition of sensitive pyridine derivatives.
- Purification is commonly achieved by flash column chromatography using petroleum ether/ethyl acetate or hexanes/ethyl acetate mixtures.
- Yields vary depending on substrate purity, scale, and reaction optimization but generally range from moderate (50%) to excellent (99%).
Chemical Reactions Analysis
Types of Reactions
Boc-2-benzylpyridin-3-ylcarbamate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and other strong acids are commonly used for deprotection.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Boc-2-benzylpyridin-3-ylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-2-benzylpyridin-3-ylcarbamate involves the protection of amine groups through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, functional, and application-based differences between Boc-2-benzylpyridin-3-ylcarbamate and related pyridine derivatives:
Key Differences:
Functional Group Reactivity :
- This compound ’s Boc group enhances stability for amine protection, whereas 4-(4-nitrobenzyl)pyridine ’s nitro group increases electrophilicity, making it suitable for acylation .
- The tert-butyl bromopyridine derivative’s bromine atom enables participation in cross-coupling reactions, a feature absent in the benzyl-substituted analog .
Safety and Handling: Benzyl 2-hydroxypyridin-3-ylcarbamate is classified as non-hazardous, contrasting with the toxic 4-(4-nitrobenzyl)pyridine . The Boc-protected compound lacks explicit safety data but likely aligns with standard carbamate handling protocols (e.g., avoiding inhalation) .
Applications: this compound is specialized for amine protection, while 4-(4-nitrobenzyl)pyridine is used in pesticide analysis due to its reactivity with organophosphates .
Research Findings and Data Gaps
- Data Limitations : Physical properties (e.g., melting point, solubility) and detailed toxicological studies for this compound are absent in the provided evidence, highlighting a need for further research .
Biological Activity
Boc-2-benzylpyridin-3-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C15H18N2O2
- Molecular Weight : 258.32 g/mol
The compound features a benzyl group attached to a pyridine ring, with a carbamate functional group that may contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in signaling pathways. Specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.
- Modulation of Receptor Activity : It could act as a modulator for specific receptors, influencing cellular responses and signaling cascades.
Antimicrobial Activity
A study investigating the antimicrobial properties of related carbamate compounds found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
Analgesic Properties
Another area of interest is the analgesic potential of compounds similar to this compound. Research on iminodihydroquinolines has shown selective action on pain-signaling neurons, indicating that modifications in the pyridine structure can lead to significant analgesic effects.
For instance, a derivative demonstrated a 50% reduction in pain response in rodent models when administered at specific dosages.
Neuroprotective Effects
Recent studies have suggested that pyridine-based compounds possess neuroprotective properties. In vitro assays indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis.
Future Directions
Further research is warranted to elucidate the specific mechanisms of action of this compound and to explore its therapeutic potential in various medical applications. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in vivo will be crucial for developing this compound into a viable therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
